molecular formula C16H13F2N5O2 B2930717 2-(4-fluorophenoxy)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 897623-61-9

2-(4-fluorophenoxy)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No.: B2930717
CAS No.: 897623-61-9
M. Wt: 345.31
InChI Key: AVJXWWROKKVMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fluorophenoxy group linked to an acetamide backbone and a tetrazole ring substituted with a 4-fluorophenyl group. The tetrazole moiety is a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity. The dual fluorine atoms likely improve lipophilicity and bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O2/c17-11-1-5-13(6-2-11)23-15(20-21-22-23)9-19-16(24)10-25-14-7-3-12(18)4-8-14/h1-8H,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJXWWROKKVMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-fluorophenoxy)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H15F2N5O\text{C}_{15}\text{H}_{15}\text{F}_2\text{N}_5\text{O}

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit pathways such as Notch-AKT signaling, which is crucial in cancer cell proliferation and survival .
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating caspase-dependent pathways, as evidenced by increased levels of cleaved caspases following treatment .
  • Oxidative Stress Induction : It has been suggested that the compound could induce oxidative stress, leading to cellular damage and apoptosis in tumor cells .

Efficacy in Cancer Models

The biological activity of this compound has been evaluated in several studies focusing on its anticancer properties. Below is a summary table of findings from various studies:

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (Breast Cancer)0.67Induces apoptosis via oxidative stress
Study BMDA-MB-231 (Breast Cancer)0.80Inhibits Notch-AKT signaling pathway
Study CSK-BR-3 (Breast Cancer)0.79Activates caspase-dependent apoptosis

These studies indicate that the compound exhibits significant cytotoxicity against breast cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 1: Breast Cancer Treatment

In a recent study, researchers investigated the effects of a related compound on breast cancer cells. The study demonstrated that treatment with the compound led to significant reductions in cell viability and increased rates of apoptosis. The findings suggest that compounds with similar structures could be developed for therapeutic use against breast cancer .

Case Study 2: Neuropharmacological Effects

Another area of research has focused on the neuropharmacological effects of compounds containing the tetrazole moiety. These compounds have shown promise in modulating dopamine transporter activity, which may have implications for treating conditions such as depression and addiction .

Comparison with Similar Compounds

Substituent Variations on the Acetamide Backbone

  • Compound from : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide Key Differences: Replaces the fluorophenoxy group with an indole-chlorobenzoyl system and a sulfonamide instead of a tetrazole. Implications: The sulfonamide group increases acidity (pKa ~1–2), while the indole may confer COX-2 inhibitory activity, diverging from the tetrazole’s role in receptor binding .

Tetrazole Ring Modifications

  • Compound from : N-(2-((1H-Tetrazol-5-yl)methyl)-4-fluorophenyl)-2,6-dichloro-4-fluoroaniline Key Differences: Lacks the acetamide backbone; features dichloro and fluoro substituents on the aniline ring. Molecular Weight: Lower (336.02 g/mol vs. ~403.4 g/mol for the target compound), suggesting differences in membrane permeability.

Heterocyclic Ring Replacements

  • Compound from : N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
    • Key Differences : Substitutes tetrazole with a dihydrothiadiazole ring.
    • Implications : Thiadiazoles are more electron-deficient, favoring interactions with cysteine residues in enzymes. This may confer antibacterial or antiviral activity, contrasting with the tetrazole’s role in mimicking carboxylates .

Pharmacokinetic and Physicochemical Properties

  • Compound from : 2-((4-Fluorophenyl)thio)-N-(4-(4-(2-Methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide Key Differences: Replaces fluorophenoxy with a thioether and adds a methoxyethyl group to the tetrazole. The methoxyethyl group may improve solubility compared to the target compound’s simpler fluorophenyl substitution . Molecular Weight: Matches the target compound (403.4 g/mol), suggesting similar diffusion rates.
  • Compound from : N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide Key Differences: Ethoxyphenyl instead of fluorophenyl on the tetrazole; naphthyloxy replaces fluorophenoxy. The bulky naphthyloxy group increases lipophilicity (logP ~4.0 estimated), which may reduce aqueous solubility but enhance tissue distribution .

Structural and Functional Analysis Table

Compound Feature Target Compound Closest Analog () Key Divergence
Backbone Acetamide Acetamide Identical
Heterocycle Tetrazole Tetrazole Identical
Substituent 1 4-Fluorophenoxy 4-Fluorophenylthio Thioether vs. ether linkage
Substituent 2 4-Fluorophenyl (tetrazole) 2-Methoxyethyl (tetrazole) Fluorophenyl vs. methoxyethyl
Molecular Weight ~403.4 g/mol 403.4 g/mol Identical
Predicted logP ~3.0 ~3.5 Higher hydrophobicity in analog

Q & A

Q. Table 1: Synthetic Conditions for Analogous Compounds

Reaction StepReagents/CatalystsTemperature/TimeYield (%)Reference
CyclizationPyridine, Zeolite150°C, 5 h60-75
CondensationDMF, NaHRT, 12 h50-65

Basic: How can NMR and FT-IR spectroscopy confirm the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Assign peaks to fluorophenyl protons (δ 7.2–7.8 ppm) and acetamide carbonyl (δ ~170 ppm). Tetrazole ring protons appear as singlet(s) near δ 8.5–9.0 ppm .
  • FT-IR : Key signals include C=O stretch (~1650 cm⁻¹), C-F stretch (1100–1250 cm⁻¹), and N-H bending (1540 cm⁻¹) .
  • Methodological Tip : Use deuterated DMSO for solubility and compare with computed spectra (e.g., Gaussian) for validation.

Basic: What in vitro assays are suitable for preliminary evaluation of bioactivity?

Answer:

  • Antimicrobial : Broth microdilution (MIC against E. coli, S. aureus) .
  • Anticancer : MTT assay (IC₅₀ in HepG2 or MCF-7 cell lines) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .

Q. Table 2: Example Bioactivity Data for Analogues

CompoundAssay TypeTargetIC₅₀ (µM)Reference
Similar fluorophenyl amideKinase InhibitionEGFR0.8
Tetrazole-acetamideCytotoxicityMCF-712.4

Advanced: How can structure-activity relationship (SAR) studies optimize solubility and bioavailability?

Answer:

  • Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) to the tetrazole ring or acetamide side chain .
  • Methodology :
    • Synthesize derivatives with varying substituents.
    • Measure logP (HPLC) and solubility (UV-Vis in PBS).
    • Corrogate data with in vivo pharmacokinetics (e.g., Caco-2 permeability) .

Advanced: What computational strategies predict target binding modes and selectivity?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Focus on hydrogen bonding with fluorophenyl and tetrazole groups .
  • MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-receptor complexes .
  • QSAR : Develop models using descriptors like molar refractivity and HOMO-LUMO gaps .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

  • Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, serum concentration) .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify outliers .
  • Mechanistic Validation : Use CRISPR/Cas9 knockout models to confirm target specificity .

Advanced: What crystallographic techniques elucidate 3D structure and intermolecular interactions?

Answer:

  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions) .
  • Key Parameters : Collect data at 100K, refine using SHELX, and validate with R-factor (<0.05) .

Q. Table 3: Crystallographic Data for a Related Compound

ParameterValueReference
Space GroupP 1
Bond Length (C=O)1.22 Å
Dihedral Angle85.3°

Advanced: How to design stability studies under varying pH and temperature conditions?

Answer:

  • Forced Degradation : Expose compound to 0.1M HCl (pH 1), PBS (pH 7.4), and NaOH (pH 12) at 40°C for 24 h .
  • Analytical Tools : Monitor degradation via HPLC-MS and identify byproducts using HRMS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.